5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of bromine atoms and a naphthalene ring, making it a significant molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide typically involves the following steps:
Amidation: The formation of the amide bond between the naphthalene carboxylic acid and the amine group of 4-bromo-2,6-dimethylaniline.
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, is common in the large-scale synthesis of such aromatic compounds .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the naphthalene ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N,N-dimethylbenzamide: Another aromatic amide with similar structural features.
2-bromo-4,5-dimethylphenyl N-(4-chloro-2-methylphenyl)carbamate: A compound with comparable bromine substitution patterns.
Uniqueness
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern and the presence of both bromine atoms and a naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C19H15Br2NO |
---|---|
Molecular Weight |
433.1 g/mol |
IUPAC Name |
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H15Br2NO/c1-11-9-13(20)10-12(2)18(11)22-19(23)16-7-3-6-15-14(16)5-4-8-17(15)21/h3-10H,1-2H3,(H,22,23) |
InChI Key |
WHNFEJGCIRVIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=CC3=C2C=CC=C3Br)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.